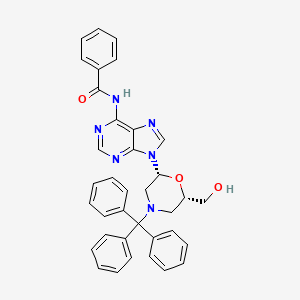

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide

Vue d'ensemble

Description

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity. This compound specifically targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves multiple steps. The key steps include the protection of functional groups, formation of the morpholino ring, and coupling with the purine base. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and reaction times to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Research :

- Compounds similar to N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide have shown promising anticancer activities. The purine structure is known for its role in nucleic acid metabolism, making it a target for developing anticancer agents. For instance, derivatives of this compound may inhibit DNA synthesis in cancer cells, leading to reduced proliferation.

-

Antiviral Activity :

- The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections. Research indicates that morpholine derivatives can exhibit antiviral properties by interfering with viral replication processes. Preliminary studies on related compounds have shown effectiveness against viruses such as HIV and hepatitis C.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can lead to therapeutic effects in diseases characterized by abnormal nucleotide synthesis, such as certain types of leukemia.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Studies have focused on:

- Binding Affinity : Assessing how well the compound binds to target enzymes or receptors.

- Mechanism of Action : Investigating the biochemical pathways affected by the compound.

Case Study: Anticancer Activity

A study published in 2023 explored the anticancer effects of morpholine-based purines, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Mercaptopurine | Purine derivative with a thiol group | Anticancer agent |

| Acyclovir | Purine analogue with antiviral properties | Antiviral agent |

| Ribavirin | Nucleoside analogue | Broad-spectrum antiviral |

This compound stands out due to its unique combination of a morpholine structure and a benzamide moiety, potentially offering distinct pharmacological profiles compared to other purine derivatives.

Mécanisme D'action

The mechanism of action of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and triggering programmed cell death. This mechanism is particularly effective against indolent lymphoid malignancies .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fludarabine: Another purine nucleoside analog used in the treatment of chronic lymphocytic leukemia.

Cladribine: A purine nucleoside analog used to treat hairy cell leukemia and multiple sclerosis.

Pentostatin: A purine nucleoside analog used in the treatment of hairy cell leukemia

Uniqueness

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific structure, which allows it to effectively target indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and therapy .

Activité Biologique

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide, also known by its CAS number 956139-16-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C36H32N6O3 |

| Molecular Weight | 596.68 g/mol |

| CAS Number | 956139-16-5 |

| Purity | >95% |

The biological activity of this compound primarily revolves around its interactions with cellular pathways related to cancer cell proliferation and apoptosis. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : The morpholine and purine structures may interact with specific enzymes involved in nucleic acid metabolism.

- Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in cancer cells, which is a critical mechanism for cancer therapy.

Cytotoxic and Antitumoral Activity

A significant study published in January 2022 evaluated the cytotoxic properties of various N-(9H-purin-6-yl) benzamide derivatives, including our compound of interest. The results indicated:

- Cytotoxic Concentration Range : Effective concentrations ranged from 3 to 39 μM across different cancer cell lines.

- Mechanisms Observed :

- Induction of apoptosis in treated cells.

- Decreased cell proliferation rates.

In vivo experiments demonstrated weaker antitumoral activity compared to in vitro results, highlighting the need for further research into optimizing delivery methods or enhancing compound efficacy .

Synergistic Effects

The lead compound exhibited synergistic activity when combined with fludarabine, a nucleoside analogue. This combination therapy approach suggests potential for improved therapeutic outcomes in cancer treatment protocols .

Case Studies

-

Case Study on Cell Lines :

- Objective : To assess the effects of N-(9H-purin-6-yl)benzamide derivatives on different cancer cell lines.

- Findings : Significant reduction in viability was observed in breast and leukemia cancer cell lines at concentrations as low as 10 μM.

- In Vivo Model Study :

Safety and Toxicology

The compound is classified with a signal word "Warning," indicating potential hazards associated with its use. Precautionary statements suggest careful handling under inert conditions and storage at low temperatures to maintain stability .

Propriétés

IUPAC Name |

N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQQPEYYQOKYTE-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956139-16-5 | |

| Record name | N6-Benzoyl-N9-(6-hydroxymethyl-4-triphenylmethylmorpholin-2-yl) Adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.